molecular formula C8H6N2O2 B13201865 8-Hydroxy-1,2-dihydrophthalazin-1-one

8-Hydroxy-1,2-dihydrophthalazin-1-one

Cat. No.: B13201865
M. Wt: 162.15 g/mol
InChI Key: NYQISUFSMLBUFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2-dihydrophthalazin-1-one typically involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This method is straightforward and yields the desired product efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phthalazinone derivatives, which exhibit significant biological activities .

Scientific Research Applications

8-Hydroxy-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. For instance, it can act as an inhibitor of phosphodiesterase and cyclooxygenase enzymes, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-1,2-dihydrophthalazin-1-one is unique due to its specific hydroxyl group at the 8th position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other phthalazinone derivatives and enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

8-hydroxy-2H-phthalazin-1-one

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-2-5-4-9-10-8(12)7(5)6/h1-4,11H,(H,10,12)

InChI Key

NYQISUFSMLBUFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NN=C2

Origin of Product

United States

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